REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([C:5]([C:6](=[O:7])[O:8][CH2:9][CH3:10])=[CH:11][O:12][CH2:13][CH3:14])=[O:15].[CH3:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[I:16][c:17]1[cH:18][cH:19][c:20]([NH2:21])[cH:22][cH:23]1>>[CH2:1]([CH3:2])[O:3][C:4]([C:5]([C:6](=[O:7])[O:8][CH2:9][CH3:10])=[CH:11][NH:21][c:20]1[cH:19][cH:18][c:17]([I:16])[cH:23][cH:22]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC=C(C(=O)OCC)C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(I)cc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=CNc1ccc(I)cc1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |